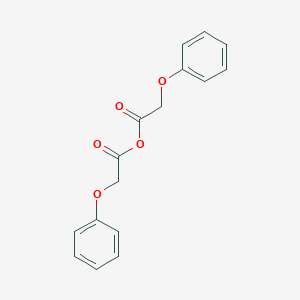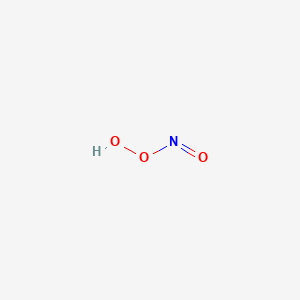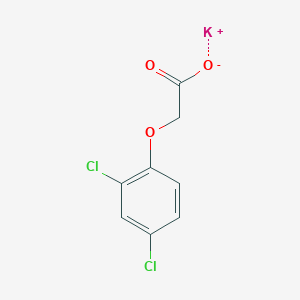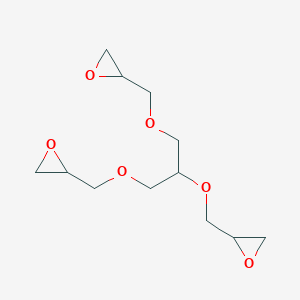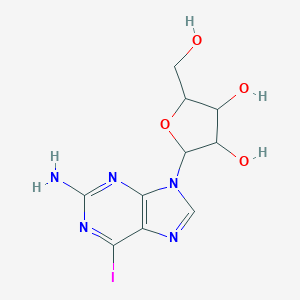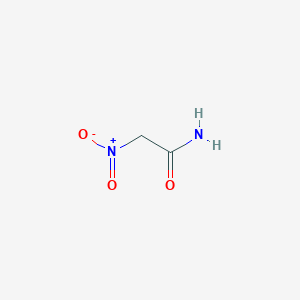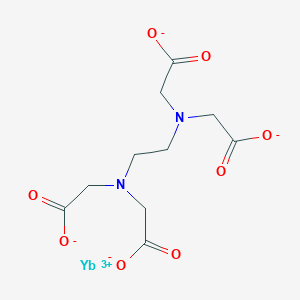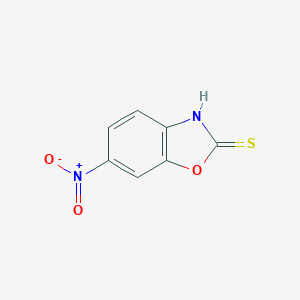
6-Nitro-benzooxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-benzooxazole-2-thiol is a heterocyclic compound with the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol . It is characterized by a benzoxazole ring substituted with a nitro group at the sixth position and a thiol group at the second position. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
6-Nitro-benzooxazole-2-thiol, also known as 2-Mercapto-6-nitrobenzoxazole, is a derivative of benzoxazole . Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities, emphasizing their interactions with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Biochemical Pathways
Benzoxazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties, among others . These activities suggest that benzoxazole derivatives, including this compound, may affect a variety of biochemical pathways.
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-Nitro-benzooxazole-2-thiol are not fully elucidated. Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves non-covalent bonds, such as π-π stacking or π-cation interaction with the host molecule, and hydrogen bonding .
Cellular Effects
The cellular effects of this compound are not well-studied. Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, benzoxazole derivatives have been found to possess potent anticancer activity, suggesting they may influence cell proliferation and survival .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not known. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Animal models are commonly used in biomedical research to predict the efficacy and toxicity profiles of new compounds .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not known. Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Nitro-benzooxazole-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 2-amino-5-nitrophenol with potassium ethylxanthate . The reaction typically proceeds under reflux conditions in an appropriate solvent, such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Another method involves the cyclization of 2-mercapto-6-nitrobenzoxazole using elemental sulfur and solvents . This method provides a high yield of the desired product and is often preferred for industrial-scale production.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-benzooxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
6-Nitro-benzooxazole-2-thiol has a wide range of applications in scientific research:
Medicine: . Clinical trials have shown promising results with minimal side effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Nitrobenzoxazole
- 2-Mercaptobenzoxazole
- 6-Nitrobenzothiazole
- 2-Mercaptobenzothiazole
Comparison
6-Nitro-benzooxazole-2-thiol is unique due to the presence of both a nitro group and a thiol group, which confer distinct reactivity and biological activity. Compared to 6-Nitrobenzoxazole, the thiol group in this compound allows for additional chemical modifications and interactions. Similarly, compared to 2-Mercaptobenzoxazole, the nitro group enhances its antimicrobial and cytotoxic properties .
Properties
IUPAC Name |
6-nitro-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-9(11)4-1-2-5-6(3-4)12-7(13)8-5/h1-3H,(H,8,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVNWXZRBBCASB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366432 |
Source


|
| Record name | 2-Mercapto-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14541-93-6 |
Source


|
| Record name | 2-Mercapto-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
